molecular formula C7H10ClFN2 B2466479 (S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride CAS No. 1956437-56-1

(S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride

Cat. No.: B2466479
CAS No.: 1956437-56-1
M. Wt: 176.62
InChI Key: KRZXUDJJKFDGGT-JEDNCBNOSA-N
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Description

(S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which significantly influences its chemical properties and reactivity. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-fluoropyridine as the starting material.

    Chiral Amine Introduction: The introduction of the chiral amine group is achieved through a nucleophilic substitution reaction. This step involves the reaction of 6-fluoropyridine with a chiral amine, such as (S)-1-phenylethylamine, under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Similar in structure but lacks the chiral amine group.

    6-Chloropyridine: Contains a chlorine atom instead of fluorine, resulting in different reactivity and properties.

    1-(6-Fluoropyridin-2-yl)ethanamine: The non-hydrochloride form of the compound.

Uniqueness

(S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride is unique due to the presence of both the fluorine atom and the chiral amine group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(1S)-1-(6-fluoropyridin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZXUDJJKFDGGT-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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